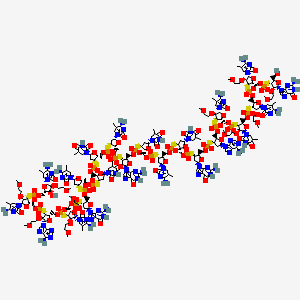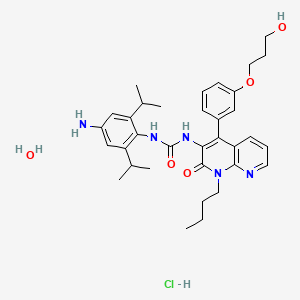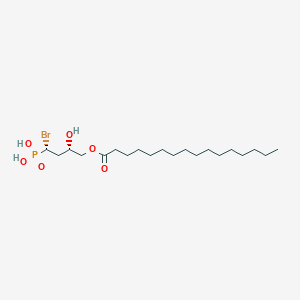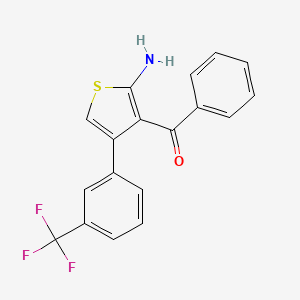![molecular formula C28H24N10O7S2 B10770996 6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)
6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 1, identified by the PubMed ID 24930776, is a synthetic organic molecule that inhibits the co-stimulatory protein-protein interaction between the tumour necrosis factor receptor OX40 and the endogenous OX-40 ligand. This interaction is a promising therapeutic target for immunomodulation, and compound 1 has shown partial agonist activity at OX40 .
Métodos De Preparación
The synthetic routes and reaction conditions for compound 1 are not explicitly detailed in the available literature. it is known that compound 1 is a small-molecule inhibitor, suggesting that its synthesis likely involves organic synthesis techniques such as diazotization and sulfonation reactions . Industrial production methods would typically involve large-scale synthesis using similar organic reactions, optimized for yield and purity.
Análisis De Reacciones Químicas
Compound 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Compound 1 has several scientific research applications, including:
Chemistry: Used as a model compound to study protein-protein interactions and the development of small-molecule inhibitors.
Biology: Investigated for its role in modulating immune responses by inhibiting the OX40-OX-40 ligand interaction.
Medicine: Explored as a potential therapeutic agent for immunomodulation, particularly in autoimmune and inflammatory diseases.
Industry: Potential applications in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Compound 1 exerts its effects by binding to the tumour necrosis factor receptor OX40, thereby inhibiting the interaction between OX40 and the endogenous OX-40 ligand. This inhibition prevents the co-stimulatory signaling required for T-cell activation and proliferation, leading to immunomodulatory effects. The molecular targets involved include the OX40 receptor and the OX-40 ligand .
Comparación Con Compuestos Similares
Compound 1 is unique in its ability to inhibit the OX40-OX-40 ligand interaction. Similar compounds include other small-molecule inhibitors of protein-protein interactions, such as:
Compound 2: Another small-molecule inhibitor targeting a different protein-protein interaction.
Compound 3: A small-molecule inhibitor with a similar mechanism of action but targeting a different receptor.
The uniqueness of compound 1 lies in its specific targeting of the OX40-OX-40 ligand interaction, which is a promising therapeutic target for immunomodulation .
Propiedades
Fórmula molecular |
C28H24N10O7S2 |
|---|---|
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C28H24N10O7S2/c29-15-2-6-22(20(31)10-15)35-33-17-4-1-14-9-26(47(43,44)45)27(28(39)19(14)12-17)38-34-18-5-8-24(25(13-18)46(40,41)42)37-36-23-7-3-16(30)11-21(23)32/h1-13,39H,29-32H2,(H,40,41,42)(H,43,44,45) |
Clave InChI |
ADRMADAIKSWNOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=CC(=C(C=C3)N=NC4=C(C=C(C=C4)N)N)S(=O)(=O)O)O)N=NC5=C(C=C(C=C5)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-Amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate](/img/structure/B10770930.png)
![2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol](/img/structure/B10770939.png)
![3-[3-(2-aminoethyl)-1H-indol-1-yl]-4-(5-chloro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B10770943.png)
![(2S)-1-[(2R,3S)-3-amino-2-hydroxy-5-methylhexanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10770957.png)
![N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide](/img/structure/B10770959.png)

![4-[[2-[1-[(2-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-(2-methylsulfonylethoxy)pyrimidin-4-yl]amino]pyridine-3-carboxamide](/img/structure/B10770971.png)
![8-[(4-fluorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic Acid](/img/structure/B10770973.png)
![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-pyridin-2-ylethylcarbamoyloxy)-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10770986.png)
![1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one](/img/structure/B10770995.png)
![[14C]Mtep](/img/structure/B10771002.png)